molecular formula C9H8BrF2N B13666769 5-Bromo-6-(difluoromethyl)indoline

5-Bromo-6-(difluoromethyl)indoline

Cat. No.: B13666769
M. Wt: 248.07 g/mol
InChI Key: ZUIUULDIIOMZDW-UHFFFAOYSA-N
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Description

5-Bromo-6-(difluoromethyl)indoline is a synthetic organic compound that belongs to the indoline family Indoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(difluoromethyl)indoline typically involves the bromination of an indoline precursor followed by the introduction of the difluoromethyl group. One common method involves the use of bromine as a brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature to obtain the brominated intermediate. The difluoromethyl group is then introduced using a difluoromethylating reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(difluoromethyl)indoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Scientific Research Applications

5-Bromo-6-(difluoromethyl)indoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Bromo-6-(difluoromethyl)indoline involves its interaction with specific molecular targets. The bromine and difluoromethyl groups enhance its binding affinity to certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindoline: Lacks the difluoromethyl group, leading to different reactivity and applications.

    6-(Difluoromethyl)indoline:

    5-Bromo-6-methylindoline: Contains a methyl group instead of a difluoromethyl group, resulting in different biological activities.

Uniqueness

5-Bromo-6-(difluoromethyl)indoline is unique due to the presence of both bromine and difluoromethyl groups.

Properties

Molecular Formula

C9H8BrF2N

Molecular Weight

248.07 g/mol

IUPAC Name

5-bromo-6-(difluoromethyl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H8BrF2N/c10-7-3-5-1-2-13-8(5)4-6(7)9(11)12/h3-4,9,13H,1-2H2

InChI Key

ZUIUULDIIOMZDW-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC(=C(C=C21)Br)C(F)F

Origin of Product

United States

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